REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[Cl-:15].[Cl:1][CH2:2][C:3](=[O:4])[Cl:5].[NH2:6][CH2:7][CH2:8][CH2:9][n:10]1[cH:11][n:12][cH:13][cH:14]1.[OH2:19]>>[Cl:1][CH2:2][C:3](=[O:4])[NH:6][CH2:7][CH2:8][CH2:9][n:10]1[cH:11][n:12][cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCCn1ccnc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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|
Type
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product
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Smiles
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O=C(CCl)NCCCn1ccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |